Cas no 1806759-93-2 (4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

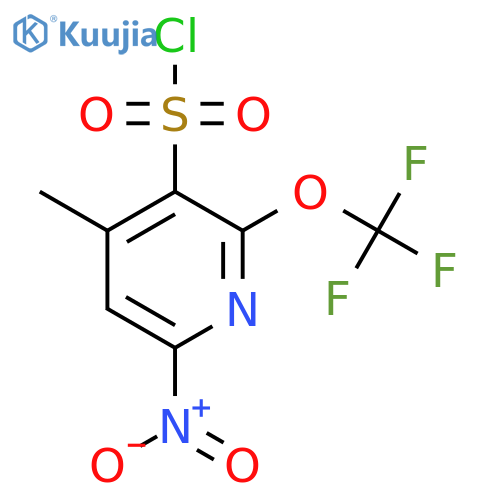

1806759-93-2 structure

商品名:4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride

CAS番号:1806759-93-2

MF:C7H4ClF3N2O5S

メガワット:320.630270004272

CID:4843515

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride

-

- インチ: 1S/C7H4ClF3N2O5S/c1-3-2-4(13(14)15)12-6(18-7(9,10)11)5(3)19(8,16)17/h2H,1H3

- InChIKey: HTCWGMXNOLHDKS-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(=NC(=CC=1C)[N+](=O)[O-])OC(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 445

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 111

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081825-1g |

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride |

1806759-93-2 | 97% | 1g |

$1,534.70 | 2022-03-31 |

4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1806759-93-2 (4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 506-17-2(cis-Vaccenic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量